N-(2-cyanophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-3-14-8-10-16(11-9-14)24-13(2)18(22-23-24)19(25)21-17-7-5-4-6-15(17)12-20/h4-11H,3H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLNFKPRNDBPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyanophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of 1,2,3-triazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The structural features of this compound, including the triazole ring and various functional groups, contribute to its reactivity and biological properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazole ring is known for its ability to interact with enzymes and receptors, potentially modulating their activity. Research suggests that compounds in this class may inhibit certain pathways linked to cancer cell proliferation and microbial growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has shown IC50 values comparable to established chemotherapeutics like doxorubicin.
- Apoptosis Induction : Mechanistic studies indicate that treatment with this compound can induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) production.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis via ROS generation |
| HCT-116 | 3.5 | Caspase activation |
| HepG2 | 4.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
- Bacterial Inhibition : Studies have reported that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Case Studies
A recent study published in a peer-reviewed journal detailed the synthesis and biological evaluation of several 1,2,3-triazole derivatives, including this compound. The findings indicated that this compound exhibited strong cytotoxicity against human leukemic T cells at nanomolar concentrations, suggesting its potential as a therapeutic agent in oncology .
In another investigation focusing on the structure–activity relationship (SAR), modifications to the triazole moiety were explored to enhance the biological efficacy of related compounds. The results suggested that specific substitutions could significantly improve anticancer activity while maintaining low toxicity profiles .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Key structural analogs include:
- 5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o): Features a 2-fluorophenyl and quinolin-2-yl group. However, the bulkier quinoline group could reduce solubility compared to the target compound’s 2-cyanophenyl .
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide derivatives (): The methoxy group provides electron-donating effects, which may alter metabolic stability.
- N-Substituted-5-methyl-1-(4-methylphenyl) derivatives () : The 4-methylphenyl substituent is less lipophilic than 4-ethylphenyl, suggesting the target compound may exhibit improved tissue penetration .
Functional Group Modifications on the Carboxamide Side Chain
- N-(3-Fluoro-4-((2-(pyrrolidine-1-carbonyl)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (B20): Incorporates a pyrrolidine-carbonyl-pyridyloxy group, which introduces hydrogen-bonding and steric bulk. The target compound’s simpler 2-cyanophenyl side chain may reduce synthetic complexity while maintaining moderate binding efficacy .
- QTC-4-MeOBnEA (): A quinoline-triazole hybrid with a 4-methoxybenzyl group. The cyano group in the target compound replaces the methoxy, likely increasing polarity and influencing solubility or target engagement .
Physicochemical Properties
- Lipophilicity : The 4-ethylphenyl group in the target compound increases logP compared to analogs with 4-methylphenyl () or methoxyphenyl () groups, favoring passive diffusion across biological membranes.
- This contrasts with highly polar derivatives like methyl/ethyl benzoates (), which may exhibit higher aqueous solubility but reduced bioavailability .
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes and characterization methods for N-(2-cyanophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide? A: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, triazole-carboxamide derivatives are synthesized in high yields (82–93%) using protocols involving nucleophilic substitution and cyclization steps . Characterization involves:
- 1H/13C NMR (400 MHz, DMSO-d6) to confirm substituent positions and purity.
- Mass spectrometry (ES-API) for molecular ion validation (e.g., m/z peaks matching calculated values).
- Elemental analysis (C, H, N) to verify stoichiometric consistency .
Advanced Reaction Optimization
Q: How can researchers optimize reaction conditions to improve yield or regioselectivity in triazole-carboxamide synthesis? A: Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclization steps .
- Catalyst tuning : Copper(I) iodide or TBTA ligands improve CuAAC efficiency for triazole formation .
- Temperature control : Reflux conditions (e.g., 80–100°C) minimize side reactions in multi-step syntheses .
Contradictions in yield data (e.g., 82% vs. 93% for similar compounds) may arise from variations in aryl substituent electronic effects .
Structural Elucidation Challenges
Q: How to resolve contradictions in NMR or crystallographic data during structural analysis? A: Discrepancies may stem from:
- Dynamic effects : Rotamers or tautomers causing split NMR peaks. Use variable-temperature NMR or deuterated solvents to suppress exchange .
- Crystallographic ambiguity : Employ SHELXL for high-resolution refinement, particularly for anisotropic displacement parameters in triazole rings .
- Cross-validation : Combine MS, HPLC purity data (>95%), and calculated/observed elemental analysis to confirm structure .
Biological Target Identification
Q: What methodologies are used to identify biological targets (e.g., enzymes, receptors) for this compound? A: Advanced approaches include:
- Kinase profiling assays : Screen against panels like Eurofins KinaseProfiler to identify inhibition (e.g., Wnt/β-catenin pathway targets) .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics to immobilized proteins.
- Docking studies : Use AutoDock Vina to predict interactions with triazole-binding pockets (e.g., carbonic anhydrase or phosphodiesterase active sites) .
Solubility and Formulation Challenges
Q: How can low aqueous solubility of this compound be addressed in in vitro assays? A: Strategies include:
- Co-solvent systems : Use DMSO:water mixtures (<1% DMSO) for cell-based assays .
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
- Salt formation : Introduce sulfonate or hydrochloride salts via acid/base reactions .
Advanced Crystallography
Q: What crystallographic techniques are critical for resolving the 3D structure of this compound? A: Use SHELX suite (SHELXD for phasing, SHELXL for refinement) :
- Collect high-resolution data (<1.0 Å) to model triazole ring geometry.
- Apply TWINABS for twinning correction if crystals exhibit pseudo-merohedral twinning .
- Validate with WinGX/ORTEP for anisotropic displacement ellipsoid visualization .
Structure-Activity Relationship (SAR) Studies
Q: How to design SAR studies to evaluate substituent effects on bioactivity? A: Methodological steps:
- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-ethylphenyl → 4-fluorophenyl) or triazole-methyl groups .
- Biological testing : Compare IC50 values in enzyme inhibition assays (e.g., IC50 shifts from nM to μM indicate critical substituents) .
- Computational modeling : Perform QSAR using Gaussian09 to correlate electronic parameters (HOMO/LUMO) with activity .
Metabolic Stability Assessment
Q: What in vitro methods assess metabolic stability for pharmacokinetic profiling? A: Use:
- Liver microsome assays : Incubate with human/rat microsomes, quantify parent compound via LC-MS/MS .
- CYP450 inhibition screening : Identify cytochrome P450 interactions using fluorogenic substrates .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
Contradictory Bioactivity Data
Q: How to address discrepancies in bioactivity data across studies? A: Potential causes and solutions:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Impurity effects : Re-purify via preparative HPLC (>99% purity) and retest .
- Cell line differences : Use isogenic lines (e.g., HEK293 vs. HeLa) to control for genetic background .
Advanced Troubleshooting in Synthesis
Q: How to troubleshoot low yields or side products in the final synthetic step? A: Investigate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
